molecular formula C22H25N3S2 B13013691 2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole

2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B13013691
M. Wt: 395.6 g/mol
InChI Key: LYFJGDKTBBGJJS-UHFFFAOYSA-N
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Description

    2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole: , is a conjugated polymer with promising properties for applications in organic electronics.

  • It consists of alternating benzodithiophene (BDT) and benzotriazole (BTz) units in its backbone.
  • The compound exhibits low bandgap characteristics, making it suitable for photovoltaic devices.
  • Preparation Methods

    • PBDTDTBTz can be synthesized via a typical Stille coupling polymerization method.
    • The reaction involves coupling BDT and BTz monomers using palladium catalysts.
    • Industrial production methods may involve scalable processes, such as solution-based or solid-state polymerization.
  • Chemical Reactions Analysis

    • PBDTDTBTz undergoes various reactions:

        Oxidation: It can be oxidized to form radical cations.

        Reduction: Reduction leads to radical anions.

        Substitution: Functionalization of side chains or aromatic rings.

    • Common reagents include oxidants (e.g., FeCl₃), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Organic Photovoltaics (OPVs): PBDTDTBTz is used as an electron-donating material in bulk heterojunction solar cells.

      Field-Effect Transistors (FETs): It shows promise as a semiconductor in FETs due to its charge transport properties.

      Sensors: PBDTDTBTz-based sensors detect analytes through changes in conductivity or fluorescence.

      Light-Emitting Diodes (LEDs): It can serve as an emissive layer in solution-processed LEDs.

  • Mechanism of Action

    • In OPVs, PBDTDTBTz absorbs photons, generating excitons.
    • Excitons dissociate at the donor-acceptor interface, leading to charge separation.
    • The resulting electrons and holes contribute to photocurrent.
    • Molecular targets and pathways involve energy levels, intermolecular interactions, and charge transport.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-octyl-4,7-dithiophen-2-ylbenzotriazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H25N3S2/c1-2-3-4-5-6-7-14-25-23-21-17(19-10-8-15-26-19)12-13-18(22(21)24-25)20-11-9-16-27-20/h8-13,15-16H,2-7,14H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LYFJGDKTBBGJJS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=CS3)C4=CC=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H25N3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    395.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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